molecular formula C14H15NO3 B1299282 Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine CAS No. 626208-65-9

Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine

Cat. No.: B1299282
CAS No.: 626208-65-9
M. Wt: 245.27 g/mol
InChI Key: LALLZDKLMLGVGB-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine is an organic compound that features a benzo[1,3]dioxole ring and a furan ring connected via a methylamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine typically involves the condensation of benzo[1,3]dioxole-5-carbaldehyde with 5-methyl-furan-2-ylmethylamine. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, and under reflux conditions in an organic solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: N-substituted amines.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase . This is achieved through the activation of apoptotic pathways and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[1,3]dioxol-5-ylmethylamine
  • 5-Methyl-furan-2-ylmethylamine
  • N-aryl-5-(benzo[1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine is unique due to its dual aromatic ring structure, which imparts distinct electronic and steric properties. This makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(5-methylfuran-2-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10-2-4-12(18-10)8-15-7-11-3-5-13-14(6-11)17-9-16-13/h2-6,15H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALLZDKLMLGVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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